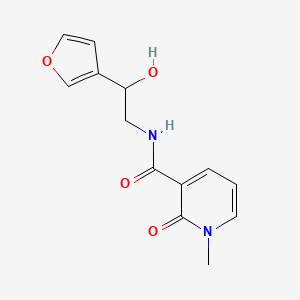

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

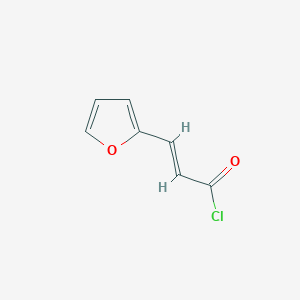

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed . For instance, substituted furans can be synthesized by CuCl2-catalyzed heterocyclodehydration of 3-yne-1,2-diols .Molecular Structure Analysis

Furans contain a five-membered ring with one oxygen atom . The specific structure of “N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” would likely include this furan ring, along with additional functional groups specified in the name of the compound.Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, (4-(Hydroxymethyl)furan-3-yl)methyl furan-2-carboxylate is a white solid with a melting point of 89–90°C .Scientific Research Applications

Conversion to Sustainable Polymers and Materials

Furan derivatives, including compounds similar to N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, are pivotal in the synthesis of sustainable polymers and functional materials. These compounds are derived from plant biomass, such as hexose carbohydrates and lignocellulose, and are considered alternatives to non-renewable hydrocarbons. They serve as feedstock for the chemical industry, contributing to the production of monomers, polymers, engine fuels, solvents, and various chemicals. The transition towards these sustainable sources is crucial for developing next-generation materials with a reduced environmental footprint (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

In the realm of green chemistry, the valorization of sugars from lignocellulosic biomass into valuable chemicals like furan derivatives is a significant area of research. The process of converting sugars into 5-hydroxymethylfurfural (5-HMF) and furfural involves careful solvent selection to avoid undesired side reactions. The use of environmentally friendly solvents and efficient operational conditions is critical for optimizing the production process, thus highlighting the role of furan derivatives in advancing sustainable chemical manufacturing practices (Esteban, Vorholt, & Leitner, 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-15-5-2-3-10(13(15)18)12(17)14-7-11(16)9-4-6-19-8-9/h2-6,8,11,16H,7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOINMJUVNBAXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2747420.png)

![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)

![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)